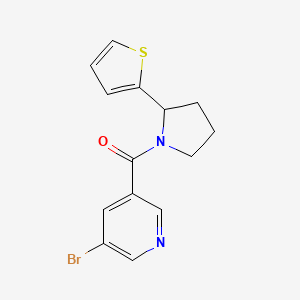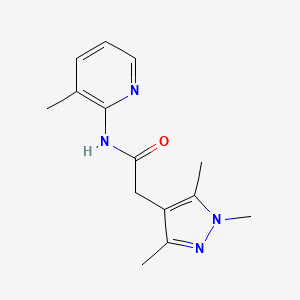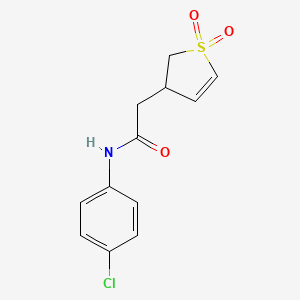
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone, also known as BPTM, is a chemical compound that has been extensively researched for its potential use in the development of new drugs. BPTM has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone acts as an inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream kinase JAK2. This interaction is critical for the activation of STAT3, which is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting this interaction, (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone can prevent the activation of STAT3 and its downstream signaling pathways.
Biochemical and Physiological Effects
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone is its specificity for the JAK2-STAT3 pathway, which makes it a valuable tool for studying the role of this pathway in various biological systems. However, one limitation of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone. One area of interest is the development of more potent analogs of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone that can be used in experimental settings. Another direction is the investigation of the potential use of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone and its effects on various biological systems.
Métodos De Síntesis
The synthesis of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone involves the reaction of 5-bromopyridin-3-amine and 2-thiophene-2-carboxylic acid followed by the addition of N-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. The resulting product is then deprotected to obtain (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone has been studied extensively for its potential use in the development of new drugs. It has been found to have a wide range of effects on various biological systems, including the nervous system, immune system, and cardiovascular system. (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone has also been found to have potential anti-cancer properties.
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-11-7-10(8-16-9-11)14(18)17-5-1-3-12(17)13-4-2-6-19-13/h2,4,6-9,12H,1,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGLUBBDOJPTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CN=C2)Br)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)

![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)
![6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7462920.png)
![1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)
![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)


![1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7462941.png)
![N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline](/img/structure/B7462945.png)
![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)